molecular formula C23H20N2O4S2 B2788546 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide CAS No. 941868-55-9

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2788546
CAS No.: 941868-55-9
M. Wt: 452.54
InChI Key: REMLKVHAOMIRQW-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and an isopropylsulfonyl benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide typically involves the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole in a suitable solvent such as benzene . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Various spectroscopic techniques are used to analyze the structure and purity of the synthesized compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or hydroxyphenyl rings .

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In anticancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-14(2)31(28,29)17-10-7-15(8-11-17)22(27)24-16-9-12-20(26)18(13-16)23-25-19-5-3-4-6-21(19)30-23/h3-14,26H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMLKVHAOMIRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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